molecular formula C14H9N3O6 B14313200 9,9,10-Trinitro-9,10-dihydroanthracene CAS No. 112537-61-8

9,9,10-Trinitro-9,10-dihydroanthracene

Cat. No.: B14313200
CAS No.: 112537-61-8
M. Wt: 315.24 g/mol
InChI Key: NCFDEXAKWSFWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9,10-Trinitro-9,10-dihydroanthracene is a derivative of 9,10-dihydroanthracene, a compound derived from the polycyclic aromatic hydrocarbon anthracene This compound is characterized by the presence of three nitro groups attached to the 9 and 10 positions of the dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10-Trinitro-9,10-dihydroanthracene typically involves the nitration of 9,10-dihydroanthracene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory nitration process. This would require careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 9,9,10-Trinitro-9,10-dihydroanthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions often require nucleophilic reagents and may be facilitated by catalysts or specific solvents.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

9,9,10-Trinitro-9,10-dihydroanthracene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,9,10-Trinitro-9,10-dihydroanthracene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    9,10-Dihydroanthracene: The parent compound, which lacks the nitro groups.

    9,10-Dinitroanthracene: A similar compound with two nitro groups instead of three.

    Anthracene: The fully aromatic parent hydrocarbon.

Comparison:

    9,9,10-Trinitro-9,10-dihydroanthracene: is unique due to the presence of three nitro groups, which significantly enhance its reactivity compared to its analogs.

    9,10-Dihydroanthracene: is less reactive and primarily used as a hydrogen donor.

    9,10-Dinitroanthracene: has intermediate reactivity and different chemical properties due to the fewer nitro groups.

    Anthracene: is fully aromatic and has different chemical behavior, primarily used in the production of dyes and as a scintillator in detectors.

Properties

CAS No.

112537-61-8

Molecular Formula

C14H9N3O6

Molecular Weight

315.24 g/mol

IUPAC Name

9,10,10-trinitro-9H-anthracene

InChI

InChI=1S/C14H9N3O6/c18-15(19)13-9-5-1-3-7-11(9)14(16(20)21,17(22)23)12-8-4-2-6-10(12)13/h1-8,13H

InChI Key

NCFDEXAKWSFWGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.